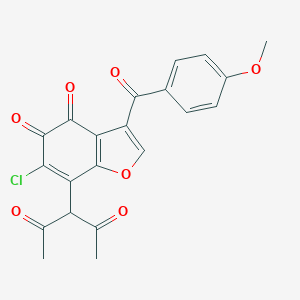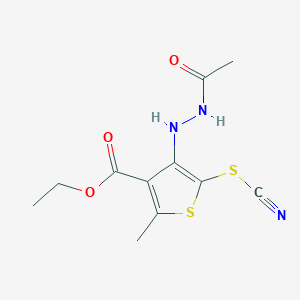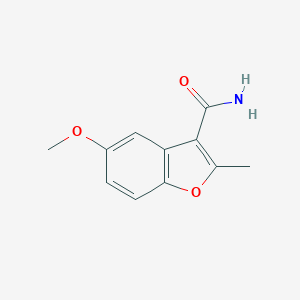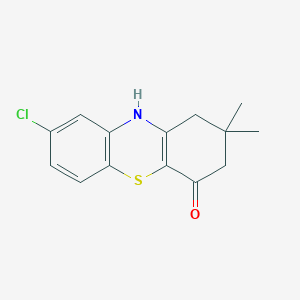![molecular formula C16H16N2O2S B273740 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as DBIM, is a benzimidazole derivative that has been extensively studied due to its potential applications in scientific research. DBIM is a white to off-white powder with a molecular weight of 311.4 g/mol and a melting point of 225-228°C. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising compound for various research applications.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV), by targeting the viral polymerase.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to inhibit the replication of HCV, making it a potential treatment for hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has been found to exhibit a range of biological activities, making it a versatile compound for various research applications.
However, there are also limitations to the use of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has been found to exhibit some toxicity in certain cell types, which may limit its use in some assays.
Orientations Futures
There are several future directions for research on 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole. One potential area of research is the development of novel derivatives of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole that exhibit improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole and to identify its molecular targets. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole in animal models.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves a multistep process that starts with the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methyl-1H-benzimidazole in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonyl intermediate, which is then treated with a reducing agent such as sodium borohydride to yield the final product, 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has been widely used in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Nom du produit |
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole |
|---|---|
Formule moléculaire |
C16H16N2O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-9-14(10-12(11)2)21(19,20)18-13(3)17-15-6-4-5-7-16(15)18/h4-10H,1-3H3 |
Clé InChI |
SEWZIEDOZNXYIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)



![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)

![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)




